![molecular formula C22H17NO4 B557895 Fmoc-4-Abz-OH CAS No. 185116-43-2](/img/structure/B557895.png)
Fmoc-4-Abz-OH
Overview
Description
Fmoc-4-Abz-OH is a peptide compound . Its full chemical name is 4- ((((9 H -Fluoren-9-yl)methoxy)carbonyl)amino)benzoic acid . It has a molecular weight of 359.39 .
Molecular Structure Analysis
The molecular formula of Fmoc-4-Abz-OH is C22H17NO4 . The molecular weight is 359.37 .Physical And Chemical Properties Analysis
Fmoc-4-Abz-OH is a white powder . It decomposes on heating . The boiling point is predicted to be 544.9±33.0 °C .Scientific Research Applications
Peptide Synthesis
“Fmoc-4-Abz-OH” is commonly used in peptide synthesis . The Fmoc group (9-fluorenylmethoxycarbonyl) is a protective group used in solid-phase peptide synthesis. It can be removed under mild basic conditions, which makes it suitable for the stepwise construction of peptides.
Synthesis of Unusual Amino Acids
“Fmoc-4-Abz-OH” can be used in the synthesis of unusual amino acids . Unusual amino acids are not typically found in proteins but can have various applications in biochemistry and medicine.
Molecular Imaging
“Fmoc-4-Abz-OH” might be used in molecular imaging . Molecular imaging is a type of medical imaging that provides detailed pictures of what is happening inside the body at the molecular and cellular level.
Pharmacokinetics
“Fmoc-4-Abz-OH” could potentially be used in studying pharmacokinetics . Pharmacokinetics is the study of how a drug is absorbed, distributed, metabolized, and excreted by the body.
Antiviral Compound Development
While not directly related to “Fmoc-4-Abz-OH”, Fmoc-protected amino acids have been used in the development of antiviral compounds . For example, they have been used in the identification of non-nucleoside DNA synthesis inhibitors of the vaccinia virus.
Bioweapon Countermeasure Development
Similar to the above, Fmoc-protected amino acids could potentially be used in the development of countermeasures against bioweapons . For instance, they could be used in the development of drugs against the variola virus, the causative agent of smallpox.
Safety and Hazards
Mechanism of Action
Target of Action
Fmoc-4-Abz-OH, also known as 4-(Fmoc-amino)benzoic acid , is primarily used in the field of peptide synthesis . Its primary targets are the amino acid residues in peptides that are being synthesized . The role of Fmoc-4-Abz-OH is to act as a protective group for these residues during the synthesis process .
Mode of Action
The Fmoc (Fluorenylmethyloxycarbonyl) group in Fmoc-4-Abz-OH serves as a protective group for the amino acid residues during peptide synthesis . This group is removed by base, usually piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . This allows for the selective addition of amino acids in the desired sequence during peptide synthesis .
Biochemical Pathways
The primary biochemical pathway involved with Fmoc-4-Abz-OH is the solid-phase peptide synthesis (SPPS) . In this process, the Fmoc group acts as a temporary protective group for the amino terminus of the peptide chain, preventing unwanted side reactions during the addition of amino acids . Once the desired amino acid has been added, the Fmoc group is removed, allowing the next amino acid to be added .
Result of Action
The use of Fmoc-4-Abz-OH in peptide synthesis results in the successful and selective addition of amino acids to form a peptide of a specific sequence . This is crucial in the production of peptides for use in research and therapeutic applications .
Action Environment
The action of Fmoc-4-Abz-OH is influenced by the conditions of the peptide synthesis process. For instance, the removal of the Fmoc group requires basic conditions . Additionally, the stability of Fmoc-4-Abz-OH can be affected by storage conditions. It is recommended to be stored at a temperature of 2-8°C .
properties
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO4/c24-21(25)14-9-11-15(12-10-14)23-22(26)27-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20H,13H2,(H,23,26)(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGSYYBSAOANSLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373226 | |
Record name | Fmoc-4-Abz-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00373226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-4-Abz-OH | |
CAS RN |
185116-43-2 | |
Record name | Fmoc-4-Abz-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00373226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.